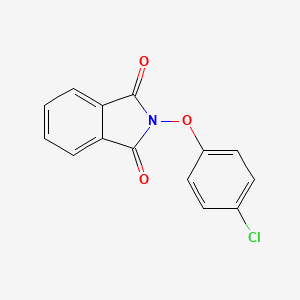
2-(4-Chlorophenoxy)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Chlorophenoxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while minimizing the production of by-products .
化学反応の分析
Types of Reactions: 2-(4-Chlorophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can yield various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed: The major products formed from these reactions include substituted phthalimides, amines, alcohols, and various oxidized derivatives .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindoline derivatives, including 2-(4-Chlorophenoxy)isoindoline-1,3-dione. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated several isoindoline derivatives for their growth inhibition capabilities, with findings suggesting that these compounds can inhibit cell proliferation effectively. For instance, a related study reported mean growth inhibition values (GI50) indicating strong antitumor activity across multiple human tumor cell lines .
Anti-inflammatory Effects
Isoindoline derivatives have also been studied for their anti-inflammatory properties. They have been shown to modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6), while enhancing anti-inflammatory markers like interleukin-10 (IL-10). This dual action suggests potential therapeutic applications in treating inflammatory diseases .
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of various isoindoline derivatives, including this compound, against a panel of cancer cell lines. The study utilized assays such as Sulforhodamine B (SRB) to assess cell viability post-treatment. Results indicated that certain derivatives exhibited a significant decrease in cell viability at specific concentrations, highlighting their potential as chemotherapeutic agents .
Case Study: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, researchers investigated how isoindoline derivatives modulate nitric oxide synthase (iNOS) activity and cyclooxygenase-2 (COX-2) expression in macrophages. The findings revealed that these compounds could effectively inhibit iNOS and COX-2, suggesting their role in mitigating inflammation through multiple pathways .
Data Table: Overview of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | Significant GI50 values across various cancer lines |
| Anti-inflammatory | Modulates cytokine expression | Inhibits iNOS and COX-2; enhances IL-10 levels |
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
類似化合物との比較
Phthalimide: A parent compound with similar structural features but lacks the chlorophenoxy group.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, exhibiting different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenoxy)isoindoline-1,3-dione is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H8ClNO3 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChIキー |
YUZOGNQSVZOYJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













